Cas no 104-31-4 (Benzonatate)
Benzonatate Chemical and Physical Properties
Names and Identifiers
-
- Benzonatate
- 2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-4-butylaminobenzoate
- 2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-(butylamino)benzoate
- Benzonatato
- Benzonatatum
- Benzononantin
- Benzononatine
- Exangit
- Tessalon
- Tessalon-ciba
- Ventussin
- Ventussin-loz
- km65
- tesalon
- tessalin
- 4-(butylamino)benzoic acid 3,6,9,12,15,18,21,24,27-nonaoxaoctacos-1-yl ester
- CAS-104-31-4
- Benzonatatum [INN-Latin]
- Tox21_110398
- Q2070778
- 3,6,9,12,15,18,21,24,27-Nonaoxaoctacos-1-yl 4-(butylamino)benzoate #
- AB00513795
- HMS2230M19
- Tox21_110398_1
- 3,6,9,12,15,18,21,24,27-Nonaoxaoctacos-1-yl 4-(butylamino)benzoate
- SPBio_001964
- 104-31-4
- NCGC00016362-05
- NCGC00016362-03
- 2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-yl 4-(butylamino)benzoate
- DTXSID9022655
- CS-0013413
- Nonaethyleneglycol-p-n-butylaminobenzoate methyl ester
- Prestwick2_000012
- EN300-19736044
- HMS2095C05
- 3,6,9,12,15,18,21,24,27-nonaoxaoctacosyl 4-butylaminobenzoate
- Benzonatate [USP-RS]
- 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-yl p-(butylamino)benzoate
- 5P4DHS6ENR
- Pharmakon1600-01503864
- FT-0622718
- NCGC00016362-02
- 2-(2-(2-(2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl 4-butylaminobenzoate
- 3,6,9,12,15,18,21,24,27-Nonaoxaoctacosyl-4-butylaminobenzoate;3,6,9,12,15,18,21,24,27-Nonaoxaoctacosyl-4-butylaminobenzoate
- 2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-butylaminobenzoate
- BSPBio_000043
- Benzoic acid, p-(butylamino)-, 2-(2-(2-(2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester
- Tessalon Perles
- Benzonatatum (INN-Latin)
- R05DB01
- NSC-760128
- HSDB 7933
- SR-01000841197-2
- CCG-213706
- Benzonatato [INN-Spanish]
- Benzonatate [USP:INN:BAN]
- EINECS 203-194-7
- D00242
- Benzonatate (USP:INN:BAN)
- Prestwick0_000012
- AKOS015891366
- Zonatuss
- AB00513795_06
- Tessalon perles (TN)
- NSC760128
- BENZONATATE [USP MONOGRAPH]
- Benzonatate [MART.]
- DB00868
- GTPL7611
- SR-01000841197
- MLS002154171
- BPBio1_000049
- p-(n)-Butylaminobenzoesaeure-(nonaaethylenglykol-monomethylaether)-ester [German]
- POLY(OXY-1,2-ETHANEDIYL), .ALPHA.-(4-(BUTYLAMINO)BENZOYL)-.OMEGA.-METHOXY-
- SCHEMBL28366
- CHEBI:3032
- Prestwick1_000012
- NSC 760128
- Benzonatat
- BENZONATATE (USP MONOGRAPH)
- NCGC00016362-01
- Benzoic acid, 4-(butylamino)-, 2,5,8,11,14,17,20,23,26-nonaoxaoctacos-28-yl ester
- J-001145
- HMS1568C05
- MS-30648
- Benzonatate (USP/INN)
- SMR001233469
- Benzonatato (INN-Spanish)
- KM-65
- HMS3712C05
- nonaethyleneglycol monomethyl ether p-n-butylaminobenzoate
- HMS3373I11
- NS00014318
- p-(n)-Butylaminobenzoesaeure-(nonaaethylenglykol-monomethylaether)-ester
- Benzonatate (MART.)
- Prestwick3_000012
- HY-B1551
- Benzoic acid, 4-(butylamino)-, 3,6,9,12,15,18,21,24,27-nonaoxaoctacos-1-yl ester
- BENZONATATE (USP-RS)
- DTXCID902655
- CHEMBL1374379
- p-butylaminobenzoic acid omega-O-methylnonaethyleneglycol ester
- DA-71391
- BRD-K91699951-001-10-2
-
- MDL: MFCD00072060
- Inchi: 1S/C30H53NO11/c1-3-4-9-31-29-7-5-28(6-8-29)30(32)42-27-26-41-25-24-40-23-22-39-21-20-38-19-18-37-17-16-36-15-14-35-13-12-34-11-10-33-2/h5-8,31H,3-4,9-27H2,1-2H3
- InChI Key: MAFMQEKGGFWBAB-UHFFFAOYSA-N
- SMILES: O(CCOCCOCCOCCOC(C1C=CC(=CC=1)NCCCC)=O)CCOCCOCCOCCOCCOC
Computed Properties
- Exact Mass: 603.36200
- Monoisotopic Mass: 603.361862
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 42
- Rotatable Bond Count: 33
- Complexity: 565
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Topological Polar Surface Area: 121
Experimental Properties
- Color/Form: Colorless or yellowish clear oily liquid
- Density: 1.096
- Boiling Point:
- Flash Point: 346.3 °C
- Refractive Index: 1.495
- PSA: 121.40000
- LogP: 2.90760
- Solubility: It can be dissolved in a variety of organic solvents except aliphatic hydrocarbons, and is miscible with water \ ethanol \ benzene \ ether, etc
Benzonatate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70080-1mg |
Benzonatate |
104-31-4 | 98% | 1mg |
¥528.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70080-5mg |
Benzonatate |
104-31-4 | 98% | 5mg |
¥2229.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70080-10mg |
Benzonatate |
104-31-4 | 98% | 10mg |
¥3333.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T19644-1 mg |
Benzonatate |
104-31-4 | 99.75% | 1mg |
¥1300.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T19644-5 mg |
Benzonatate |
104-31-4 | 99.75% | 5mg |
¥2927.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T19644-10 mg |
Benzonatate |
104-31-4 | 99.75% | 10mg |
¥4388.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T19644-25 mg |
Benzonatate |
104-31-4 | 99.75% | 25mg |
¥7898.00 | 2022-04-26 | |
| ChemScence | CS-0013413-5mg |
Benzonatate |
104-31-4 | ≥98.0% | 5mg |
$250.0 | 2022-04-28 | |
| ChemScence | CS-0013413-10mg |
Benzonatate |
104-31-4 | ≥98.0% | 10mg |
$400.0 | 2022-04-28 | |
| ChemScence | CS-0013413-25mg |
Benzonatate |
104-31-4 | ≥98.0% | 25mg |
$810.0 | 2022-04-28 |
Benzonatate Suppliers
Benzonatate Related Literature
-
Joseph J. Pesek,Reinhard I. Boysen,Milton T. W. Hearn,Maria T. Matyska Anal. Methods 2014 6 4496
-
F. Dannenberg,G. Thiele,E. Dornsiepen,S. Dehnen,M. Mehring New J. Chem. 2017 41 4990
-
3. Neutral η-arene complexes of rhodium(I); X-ray structure of η-toluene(η-cyclo-octene)[bis{bis(trimethylsilyl)amido}chlorostannate(II)}]rhodium(I)Stephen M. Hawkins,Peter B. Hitchcock,Michael F. Lappert J. Chem. Soc. Chem. Commun. 1985 1592
-
Rubén Gil-García,María Ugalde,Natalia Busto,Héctor J. Lozano,José M. Leal,Bego?a Pérez,Gotzon Madariaga,Maite Insausti,Luis Lezama,Roberto Sanz,Lidia M. Gómez-Sainz,Bego?a García,Javier García-Tojal Dalton Trans. 2016 45 18704
Additional information on Benzonatate
Research Brief on Benzonatate (CAS 104-31-4): Recent Advances and Therapeutic Implications
Benzonatate (CAS 104-31-4), a non-opioid antitussive agent, has been the subject of renewed research interest due to its unique mechanism of action and therapeutic potential. This research brief synthesizes the latest findings on Benzonatate, focusing on its pharmacological properties, clinical applications, and emerging safety concerns. Recent studies have explored its efficacy in managing cough symptoms, particularly in post-viral and chronic cough syndromes, while also investigating its potential off-label uses in other respiratory conditions.
A 2023 study published in the Journal of Pharmacology and Experimental Therapeutics elucidated the molecular interactions of Benzonatate with pulmonary stretch receptors, providing new insights into its peripheral anesthetic effects. The research demonstrated that Benzonatate's chemical structure, featuring a polyoxyethylene glycol-substituted para-butylaminobenzoate (related to its CAS 104-31-4 designation), allows for selective inhibition of cough reflex pathways without significant central nervous system depression. These findings have important implications for developing next-generation antitussive agents with improved safety profiles.
Clinical research has expanded our understanding of Benzonatate's therapeutic window. A multicenter trial (2024) comparing Benzonatate with codeine-based antitussives showed comparable efficacy in acute cough management but with significantly fewer adverse effects, particularly regarding respiratory depression and addiction potential. However, recent pharmacovigilance reports have highlighted the importance of proper dosing, as cases of accidental overdose (particularly in pediatric populations) continue to be reported, emphasizing the need for enhanced patient education and packaging safety measures.
Emerging research directions include investigations into Benzonatate's potential anti-inflammatory properties and its effects on airway remodeling in chronic respiratory diseases. Preliminary in vitro studies suggest that the compound may modulate cytokine production in bronchial epithelial cells, opening new avenues for research in conditions like asthma and COPD. Additionally, pharmaceutical formulation scientists are exploring novel delivery systems for Benzonatate, including sustained-release formulations and combination products that could improve its therapeutic index.
The safety profile of Benzonatate remains an active area of investigation. Recent pharmacogenetic studies have identified potential biomarkers that may predict individual responses to therapy, while toxicological research continues to refine our understanding of overdose management protocols. Regulatory agencies have issued updated guidance on Benzonatate prescribing practices, reflecting the evolving evidence base surrounding this decades-old medication that continues to reveal new dimensions of clinical utility.
104-31-4 (Benzonatate) Related Products
- 71839-12-8(methyl 4-(butylamino)benzoate)
- 94-32-6(Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester))
- 94-24-6(Tetracaine)
- 101038-63-5(Ethyl 4-(pyrrolidin-1-yl)benzoate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)